(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine
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Overview
Description
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloro-phenyl group and a pyridin-2-ylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-chloro-phenyl)-piperazine.
Condensation Reaction: The 4-(4-chloro-phenyl)-piperazine is then reacted with pyridine-2-carbaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridin-2-ylmethylene group, converting it to a pyridin-2-ylmethyl group.
Substitution: The chloro-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Pyridin-2-ylmethyl derivatives.
Substitution: Halogenated derivatives of the chloro-phenyl group.
Scientific Research Applications
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Antimicrobial Activity: Studies have shown its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to central nervous system receptors, potentially modulating their activity. The chloro-phenyl and pyridin-2-ylmethylene groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,6-dichloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(1H-indol-3-ylmethylene)-amine
Uniqueness:
- Structural Features: The presence of the pyridin-2-ylmethylene group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C16H17ClN4 |
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Molecular Weight |
300.78 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13+ |
InChI Key |
XEILQAYUBZKHKX-CPNJWEJPSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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